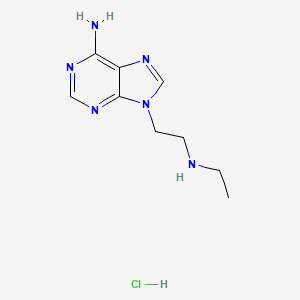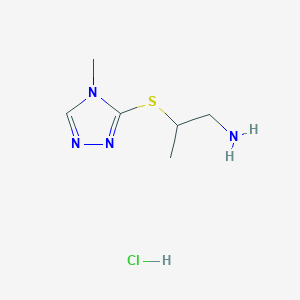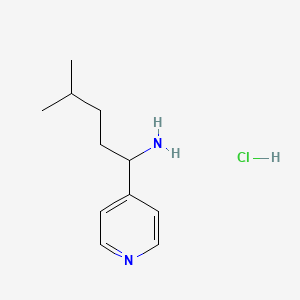
N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Overview
Description
N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole-based compound that has been synthesized through a series of chemical reactions.
Scientific Research Applications
Synthetic Routes and Applications in Drug Discovery
Triazoles, including structures similar to N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride, are pivotal scaffolds in drug discovery due to their diverse biological activities. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the click reaction, is a prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This reaction is highly valued for its simplicity, high selectivity, and efficiency, enabling the construction of complex molecules from simple substrates. Triazoles have been explored for their broad spectrum of biological activities, leading to their incorporation into various pharmaceuticals (Kaushik et al., 2019).
Novel Triazole Derivatives and Patent Insights
The exploration of triazole derivatives, including those related to the structure , has led to numerous patents and clinical studies, particularly in the development of new drugs. These derivatives have been studied for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, demonstrating the chemical versatility and potential of triazoles in addressing various health conditions (Ferreira et al., 2013).
Antimicrobial Applications
Specifically, 1,2,3-triazole and 1,2,4-triazole derivatives have shown promising antibacterial activity against Staphylococcus aureus, including strains resistant to conventional antibiotics. These compounds act by inhibiting critical bacterial enzymes such as DNA gyrase and topoisomerase IV, showcasing the potential of triazole derivatives in combating bacterial infections (Li & Zhang, 2021).
Eco-friendly Synthesis
The eco-friendly synthesis of triazoles, including methodologies that minimize environmental impact, has gained significant attention. Techniques such as microwave irradiation and the use of water and other green solvents have been developed to synthesize 1,2,3-triazoles efficiently. These advancements not only contribute to the sustainable production of triazoles but also open new avenues for the industrial synthesis of drugs and other materials (de Souza et al., 2019).
properties
IUPAC Name |
N-methyl-1-(piperidin-3-ylmethyl)triazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O.ClH/c1-11-10(16)9-7-15(14-13-9)6-8-3-2-4-12-5-8;/h7-8,12H,2-6H2,1H3,(H,11,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXPLIOGRYRIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N,N-Diethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine dihydrochlorid+](/img/structure/B1432873.png)
